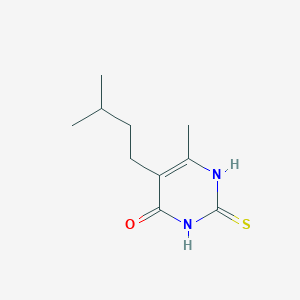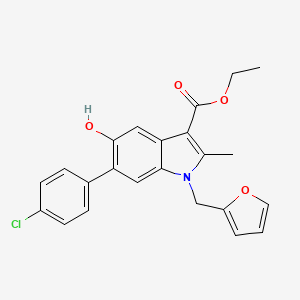![molecular formula C29H34N2O3 B15027629 methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15027629.png)
methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound It features a pyrrole ring, a cyclohexene ring, and various substituents that contribute to its unique chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the pyrrole ring, followed by the introduction of the cyclohexene and other substituents. Common reaction conditions include the use of solvents like dichloromethane or ethanol, catalysts such as palladium or copper, and temperature control to ensure the desired product formation.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and adjusting reaction parameters would be essential to achieve high yield and purity.
化学反应分析
Types of Reactions
Methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated derivative.
科学研究应用
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a reagent in organic synthesis.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on cells or organisms.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as drug development.
Industry: The compound might be used in the production of materials with specific properties, such as polymers or coatings.
作用机制
The mechanism by which methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways and functions. Detailed studies would be required to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
Similar compounds to methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylidene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate might include other pyrrole derivatives, cyclohexene-containing compounds, and molecules with similar substituents.
Uniqueness
What sets this compound apart is its specific combination of functional groups and rings, which confer unique chemical and physical properties. This uniqueness can make it particularly valuable for certain applications where other compounds might not be as effective.
属性
分子式 |
C29H34N2O3 |
|---|---|
分子量 |
458.6 g/mol |
IUPAC 名称 |
methyl (4Z)-1-[2-(cyclohexen-1-yl)ethyl]-4-[[2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]methylidene]-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C29H34N2O3/c1-19-11-13-25(14-12-19)31-20(2)17-24(21(31)3)18-26-27(29(33)34-5)22(4)30(28(26)32)16-15-23-9-7-6-8-10-23/h9,11-14,17-18H,6-8,10,15-16H2,1-5H3/b26-18- |
InChI 键 |
ASGJYPVNCZRSQD-ITYLOYPMSA-N |
手性 SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)/C=C\3/C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C |
规范 SMILES |
CC1=CC=C(C=C1)N2C(=CC(=C2C)C=C3C(=C(N(C3=O)CCC4=CCCCC4)C)C(=O)OC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-chlorobenzyl)-1,3-dimethyl-5-(4-methylphenyl)-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B15027551.png)
![3-{[3-(1H-benzimidazol-2-yl)phenyl]carbamoyl}phenyl acetate](/img/structure/B15027556.png)
![methyl (4Z)-4-{[1-(3,5-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-2-methyl-1-(2-methylpropyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B15027562.png)
![benzyl 5-(4-ethoxyphenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027563.png)

![ethyl (4-{(E)-[1-(3-chlorophenyl)-2,5-dioxoimidazolidin-4-ylidene]methyl}-2-ethoxyphenoxy)acetate](/img/structure/B15027566.png)
![11-(4-Chlorophenyl)-11,11a-dihydroindeno[2,1-c][1,5]benzothiazepin-12-one](/img/structure/B15027578.png)
![allyl 6-[3-methoxy-4-(3-methylbutoxy)phenyl]-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B15027582.png)
![2-(2,6-dimethylphenoxy)-N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]acetamide](/img/structure/B15027589.png)
![2-[(2-furylmethyl)amino]-3-((Z)-{3-[2-(4-methoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15027596.png)
![5-[(Furan-2-ylmethyl)amino]-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile](/img/structure/B15027623.png)
oxan-4-YL]ethyl})amine](/img/structure/B15027636.png)
![methyl 2-ethyl-5-(4-isopropylphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15027648.png)

